Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with the molecular formula C16H14O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by esterification to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which are crucial for its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate
- 2,6-Dimethylfuro 2,3-fbenzofuran-3,7-dicarboxylic acid
Uniqueness
What sets Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate apart is its specific structural configuration, which imparts unique chemical properties and biological activities. Its dimethyl ester groups, for instance, can influence its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-13(15(17)19-3)9-5-12-10(6-11(9)21-7)14(8(2)22-12)16(18)20-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYQYNYQCHBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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